molecular formula C18H18FN5O2 B4874681 [8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YL](MORPHOLINO)METHANONE

[8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YL](MORPHOLINO)METHANONE

Cat. No.: B4874681
M. Wt: 355.4 g/mol
InChI Key: XCDYQCQVPHPTSE-UHFFFAOYSA-N
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Description

8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YLMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethylpyrazolo-triazinyl core, and a morpholino group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-triazine core, followed by the introduction of the fluorophenyl and morpholino groups. Common reagents used in these reactions include fluorobenzene, dimethylhydrazine, and morpholine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles; reactions often require catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YLMETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YLMETHANONE lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and industrial uses.

Properties

IUPAC Name

[8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-11-15(13-3-5-14(19)6-4-13)17-21-20-16(12(2)24(17)22-11)18(25)23-7-9-26-10-8-23/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDYQCQVPHPTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 4
Reactant of Route 4
[8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 5
Reactant of Route 5
[8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YL](MORPHOLINO)METHANONE
Reactant of Route 6
Reactant of Route 6
[8-(4-FLUOROPHENYL)-4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-3-YL](MORPHOLINO)METHANONE

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